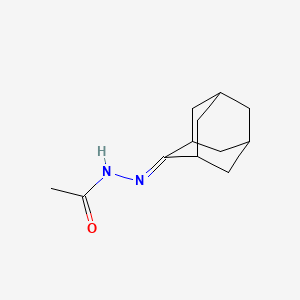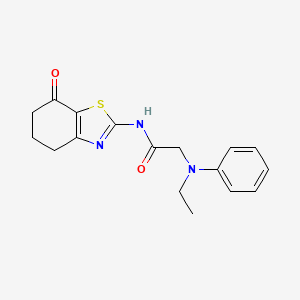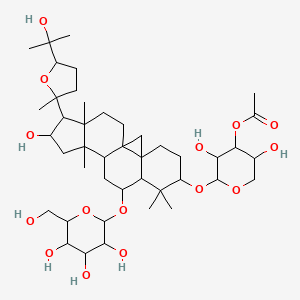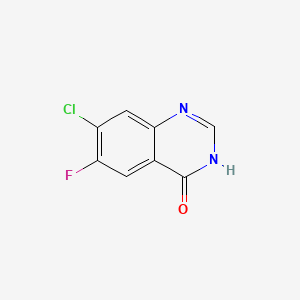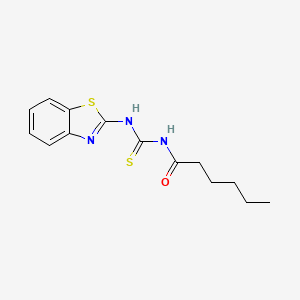
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide typically involves the reaction of 2-aminobenzothiazole with hexanoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dry benzene or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure compound .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
化学反応の分析
Types of Reactions
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(1,3-benzothiazol-2-ylcarbamothioyl)benzamide
- N-(1,3-benzothiazol-2-ylcarbamothioyl)butanamide
- N-(1,3-benzothiazol-2-ylcarbamothioyl)pentanamide
Uniqueness
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide is unique due to its specific hexanamide moiety, which can influence its biological activity and pharmacokinetic properties. The length of the alkyl chain can affect the compound’s solubility, membrane permeability, and overall bioavailability .
特性
分子式 |
C14H17N3OS2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-ylcarbamothioyl)hexanamide |
InChI |
InChI=1S/C14H17N3OS2/c1-2-3-4-9-12(18)16-13(19)17-14-15-10-7-5-6-8-11(10)20-14/h5-8H,2-4,9H2,1H3,(H2,15,16,17,18,19) |
InChIキー |
FHYNUPWUTNBITK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




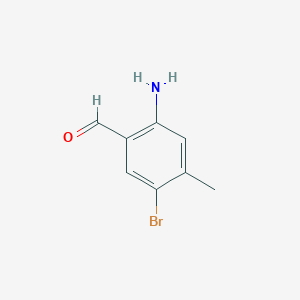
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
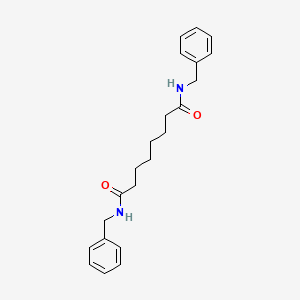
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
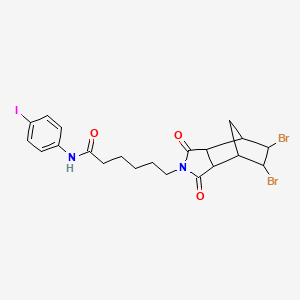
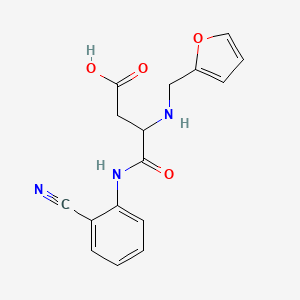

![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
